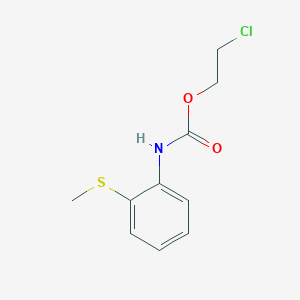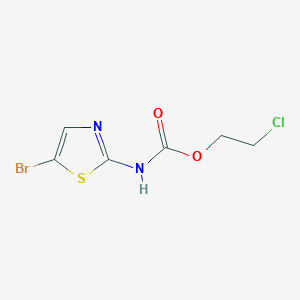![molecular formula C13H15N3OS B428197 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 353266-35-0](/img/structure/B428197.png)
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, also known as PMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. PMS is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, but it is believed to act on multiple pathways within cells. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, which may explain its anti-proliferative effects. This compound has also been shown to modulate the activity of several signaling pathways involved in cell survival and apoptosis, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative, neuroprotective, and immunomodulatory effects, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its versatility. This compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying multiple pathways and mechanisms. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the identification of specific pathways and mechanisms targeted by this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand the safety and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylpyrimidine with 3-pyridinemethanethiol in the presence of a base, such as potassium carbonate. This reaction produces this compound as a yellow solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurology, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-propyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-4-11-7-12(17)16-13(15-11)18-9-10-5-3-6-14-8-10/h3,5-8H,2,4,9H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJYEMFLOFZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
![4,6-Bis[(4-chlorobenzyl)sulfanyl]-2-(methylsulfanyl)-5-phenylpyrimidine](/img/structure/B428119.png)
![methyl [(3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate](/img/structure/B428120.png)
acetate](/img/structure/B428121.png)
acetate](/img/structure/B428123.png)
![Ethyl oxo[(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B428125.png)
![Methyl 2-[[3-[(3-chlorophenyl)methyl]-6-methyl-1,3-benzothiazol-2-ylidene]amino]-2-oxoacetate](/img/structure/B428126.png)
![Benzyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428128.png)
![Isobutyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428132.png)
![S-ethyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428133.png)
![ethyl 5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428134.png)

